molecular formula C15H11BrClNO B2717052 (E)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-propenamide CAS No. 331462-19-2

(E)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-propenamide

Cat. No. B2717052
CAS RN: 331462-19-2
M. Wt: 336.61
InChI Key: UJHOYCOPXBQRMY-RUDMXATFSA-N
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Description

Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the bromine and chlorine atoms could potentially be replaced in a substitution reaction. The carbon-carbon double bond in the propenamide group could potentially undergo addition reactions .

Scientific Research Applications

Optoelectronic and Semiconductor Applications

The compound (E)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-propenamide, due to its chalcone derivative nature, exhibits promising linear and nonlinear optical properties. These properties make it a suitable candidate for use in semiconductor devices. A study by Shkir et al. (2019) investigated the crystal structure, optoelectronic, charge transport, and nonlinear optical properties of similar chalcone derivatives. Their research concluded that these compounds, including ones structurally related to (E)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-propenamide, have significant potential as electron transport materials in organic semiconductor devices due to their larger electron transfer integral values compared to hole ones (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).

Synthesis and Characterization of Novel Compounds

The structural features of (E)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-propenamide lend themselves to the synthesis and characterization of new compounds with potential applications in various chemical domains. For instance, the reaction of similar bromo- and chloro- substituted compounds with different reagents leads to the formation of novel derivatives that can be analyzed for their physical, chemical, and potentially biological properties. Studies focusing on the synthesis, structural, and thermal analysis of compounds with similar halogen substitutions reveal insights into their stability and reactivity, which are crucial for the development of new materials and chemicals (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).

Antimicrobial and Antipathogenic Activities

Compounds structurally related to (E)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-propenamide have been explored for their antimicrobial and antipathogenic activities. A study by Limban, Marutescu, and Chifiriuc (2011) synthesized thiourea derivatives with halogenated phenyl substituents to test their efficacy against bacterial cells in both free and adherent states. The presence of bromide, iodine, and chlorine atoms on the phenyl substituent significantly influenced the anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting the potential of these derivatives for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

(E)-3-(3-bromophenyl)-N-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO/c16-12-3-1-2-11(10-12)4-9-15(19)18-14-7-5-13(17)6-8-14/h1-10H,(H,18,19)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHOYCOPXBQRMY-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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